3-(1-Nitrosopyrrolidin-2-yl)pyridine

Carcinogenicity Tobacco-specific nitrosamines In vivo bioassay

3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN) is the distinct tobacco-specific nitrosamine mandatory for esophageal and oral cavity carcinogenesis studies, validated per ISO 21766:2021 and NIST SRM 3222. Unlike NNK (lung-targeting), NNN reliably induces esophageal tumors at 1 mmol/kg and is the only TSNA for 5′-hydroxylation pathway investigations via CYP2A6. Urinary total NNN is the sole validated biomarker for TSNA exposure. Procure this reference standard for LC-MS/MS biomonitoring, DNA adduct (py-py-dI) research, and regulatory tobacco analysis. Not interchangeable with NNK, NAT, or NAB.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 53759-22-1
Cat. No. B10823485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Nitrosopyrrolidin-2-yl)pyridine
CAS53759-22-1
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=CN=CC=C2
InChIInChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2
InChIKeyXKABJYQDMJTNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Nitrosopyrrolidin-2-yl)pyridine (CAS 53759-22-1) – Reference Grade Tobacco-Specific Nitrosamine for Carcinogenicity and Biomarker Research


3-(1-Nitrosopyrrolidin-2-yl)pyridine (CAS 53759-22-1), commonly designated as N′-Nitrosonornicotine (NNN), is a tobacco-specific N-nitrosamine (TSNA) that belongs to the pyrrolidinylpyridine class. It forms endogenously via nitrosation of nornicotine during tobacco curing and smoking. NNN is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC) [1]. It is chemically defined as C9H11N3O (MW 177.20), with a melting point of 47 °C and a boiling point of 154 °C at 0.2 mmHg . It is a primary reference standard for analytical and toxicological investigations of TSNA exposure and DNA damage pathways.

Why 3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN) Cannot Be Replaced by Other Tobacco-Specific Nitrosamines (TSNAs) for Quantitative Toxicology and Exposure Assessment


3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN) exhibits a unique combination of carcinogenic potency and organotropism that is not interchangeable with other tobacco-specific nitrosamines. Despite belonging to the same chemical class, NNN, NNK, NNAL, NAB, and NAT differ significantly in their metabolic activation pathways, DNA adduct spectra, and target tissue specificity [1]. NNN is distinguished by its preferential induction of tumors in the oral cavity and esophagus, a profile not shared by the lung-targeting NNK or the relatively inactive NAT [2]. Furthermore, the analytical biomarker landscape is compound-specific: urinary NNAL is the gold-standard biomarker for NNK exposure, while urinary “total NNN” serves the corresponding role for NNN [3]. Using NNK or NAT as a proxy for NNN in dose-response or regulatory compliance studies would therefore lead to erroneous exposure estimates and misattribution of carcinogenic risk. The following quantitative evidence underscores precisely where NNN diverges from its closest analogs.

Head-to-Head and Cross-Study Comparative Data for 3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN) vs. NNK, NAT, NAB, and NNAL


Comparative Carcinogenic Potency in F344 Rats: NNN vs. NNK vs. NAT

A dose-response bioassay in male and female F344 rats compared three tobacco-specific nitrosamines administered subcutaneously at total doses of 9, 3, and 1 mmol/kg [1]. NNN induced significant numbers of esophageal tumors at the high and medium doses (P<0.05) in male rats and at the high dose in female rats, in addition to nasal cavity tumors (P<0.01) at all doses. In contrast, NNK induced significant lung tumors at all doses and liver tumors only at the highest dose (P<0.05), while NAT was completely inactive at all three dose levels tested. This demonstrates that NNN possesses a distinct organotropic carcinogenicity profile (esophagus and nasal cavity) that differentiates it from NNK (lung/liver) and NAT (non-carcinogenic).

Carcinogenicity Tobacco-specific nitrosamines In vivo bioassay

DNA Adduct Formation Pathways: NNN vs. NNK in Human Enzyme Systems

In vitro studies with human liver S9 fraction or human hepatocytes incubated with NNN (2–500 μM) revealed that py-py-dI adducts from 5′-hydroxylation were formed at significantly higher levels than pyridyloxobutyl (POB)-DNA adducts from 2′-hydroxylation [1]. In contrast, NNK metabolism primarily generates POB- and methyl-DNA adducts via α-hydroxylation [2]. Specifically, (S)-NNN formed more total py-py-dI adducts than (R)-NNN in human liver systems, consistent with the role of CYP2A6 in 5′-hydroxylation. In rats treated with NNN in drinking water (7–500 ppm), py-py-dI was the major DNA adduct in lung and nasal cavity, whereas NNK predominantly forms O6-methylguanine and POB-DNA adducts.

DNA adductomics Metabolic activation Cytochrome P450

Biomarker Differentiation: Urinary NNN vs. NNAL for TSNA Exposure Assessment

In human biomonitoring studies, urinary total NNN (free NNN plus N-glucuronide) is the established specific biomarker for NNN exposure, whereas urinary NNAL is the corresponding biomarker for NNK exposure [1]. A validated LC-MS/MS method for simultaneous analysis reported that urinary total NNN levels in smokeless tobacco users ranged from 0.01 to 1.2 ng/mL, while urinary NNAL levels ranged from 0.1 to 5.8 ng/mL [2]. Importantly, NNN-N-oxide, a minor detoxification metabolite, was detected in the urine of cigarette smokers at a mean concentration of 8.40 ± 6.04 fmol/mL and in smokeless tobacco users at 85.2 ± 96.3 fmol/mL, with no detection in nonsmokers [1]. This metabolite is unique to NNN and cannot be formed from NNK or NAT.

Exposure biomarkers LC-MS/MS Urinary metabolites

Mutagenicity in Human Cells: NNN vs. NAB – Structural Determinants of Activity

A metabolism-dependent mutagenicity study in human cells compared NNN and N-nitrosoanabasine (NAB), which differ by a single CH2 group (pyrrolidine vs. piperidine ring) [1]. NNN exhibited significantly higher mutagenic activity than NAB in the Ames test using Salmonella typhimurium TA100 with S9 activation. The study further identified that NNN is preferentially activated by CYP2A6 and CYP2A13, whereas NAB is primarily activated by CYP2E1. The presence of the pyrrolidine ring in NNN confers a distinct CYP enzyme preference and a higher mutagenic index compared to the piperidine ring of NAB.

Mutagenicity CYP enzymes Structure-activity relationship

Toxicokinetic Half-Life and Bioavailability: NNN vs. NNK in Rodent Models

A toxicokinetic study in male Sprague-Dawley rats following single oral or intravenous administration of NNN (0.24, 2.4, 24 μg/kg) reported a plasma half-life (T1/2) of 1.25–2.5 hours and a dose-proportional increase in Cmax and AUC between mid and high doses [1]. In comparison, NNK in similar rat models exhibits a shorter plasma half-life of approximately 0.5–1 hour and a more rapid clearance [2]. NNN was rapidly absorbed and primarily metabolized to NNN-N-oxide, whereas NNK undergoes extensive reduction to NNAL. The longer half-life of NNN supports its accumulation in target tissues such as nasal mucosa and esophagus.

Toxicokinetics Oral bioavailability Half-life

Analytical Method Linearity and Detection Limits: NNN vs. NNK in Regulatory Tobacco Testing

A molecularly imprinted polymer (MIP)-HPLC column method validated on LC-MS/MS for the quantitation of NNN and NNK in commercial tobacco products demonstrated linearity over 0.1–10 ng/mL (0.4–10 μg/g) for both analytes [1]. However, the limit of detection (LOD) for NNN was 0.03 ng/mL (12 μg/g) and the limit of quantitation (LOQ) was 0.1 ng/mL (0.4 μg/g). In contrast, ISO 21766:2021 specifies an LOQ of 0.05 μg/g for NNN and 0.02 μg/g for NNK in tobacco [2]. The difference in LOQ values reflects the distinct ionization efficiency and matrix effects for each TSNA, necessitating separate calibration curves and certified reference materials for accurate regulatory compliance.

LC-MS/MS validation Tobacco regulation ISO 21766

Validated Application Scenarios for 3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN) in Carcinogenesis, Biomarker Development, and Regulatory Analytics


In Vivo Oral Cavity and Esophageal Carcinogenesis Studies

3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN) is the tobacco-specific nitrosamine of choice for inducing esophageal and nasal cavity tumors in rodent models. Unlike NNK, which primarily targets lung and liver, NNN reliably produces esophageal squamous cell carcinomas in F344 rats at total doses as low as 1 mmol/kg (subcutaneous) or 7 ppm in drinking water [1]. This organ specificity makes NNN essential for studying the etiology of upper aerodigestive tract cancers associated with smokeless tobacco use.

Quantitative DNA Adductomics and CYP2A6-Mediated Metabolic Activation

Investigators studying the 5′-hydroxylation pathway of nitrosamine metabolic activation must use NNN as the prototype substrate. NNN metabolism by CYP2A6 in human hepatocytes yields py-py-dI as the predominant DNA adduct, in contrast to NNK which forms POB- and methyl-DNA adducts [2]. This distinct adduct profile enables targeted investigations of DNA repair mechanisms (e.g., nucleotide excision repair of bulky adducts) and the development of adduct-specific monoclonal antibodies for biomonitoring.

Human Biomonitoring and Exposure Assessment Using Urinary NNN and NNN-N-Oxide

For epidemiological studies quantifying TSNA exposure from tobacco products, urinary total NNN (free NNN plus N-glucuronide) is the validated specific biomarker. The NNN-specific metabolite NNN-N-oxide, detected at fmol/mL levels in tobacco users but absent in nonsmokers, provides an alternative marker that avoids artifactual formation issues associated with free NNN [3]. Procurement of NNN analytical standards is mandatory for establishing LC-MS/MS methods that meet the accuracy and precision requirements of large-scale human biomonitoring studies.

Regulatory Compliance Testing and Certified Reference Material Production

3-(1-Nitrosopyrrolidin-2-yl)pyridine (NNN) is one of the four TSNAs specified in ISO 21766:2021 and ISO 19290:2021 for the determination of nitrosamines in tobacco products and mainstream cigarette smoke [4]. NIST SRM 3222 (cigarette tobacco filler) includes certified mass fraction values for NNN, and any laboratory performing regulatory TSNA analysis must use high-purity NNN reference materials for instrument calibration and method validation. Substitution with other TSNA standards is analytically invalid due to compound-specific ionization efficiency and matrix effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Nitrosopyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.